N-(2-{[2,2'-bithiophene]-5-yl}ethyl)benzenesulfonamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzenesulfonamide is an organic compound that features a benzenesulfonamide group linked to a bithiophene moiety via an ethyl chain
Mechanism of Action
Target of Action
The primary target of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . This enzyme is overexpressed in many solid tumors , and its inhibition can be a useful target for discovering novel antiproliferative agents .
Mode of Action
It is known that it inhibits the activity of ca ix . This inhibition likely disrupts the tumor cells’ metabolism, leading to a significant modification in pH .
Biochemical Pathways
The inhibition of CA IX by N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzenesulfonamide affects the tumor cells’ metabolism . Specifically, it causes a shift from aerobic to anaerobic glycolysis, leading to changes in gene expression and uncontrolled cell proliferation .
Result of Action
The inhibition of CA IX by N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzenesulfonamide leads to significant changes in the tumor cells’ metabolism . This results in uncontrolled cell proliferation and consequently tumor hypoxia . Some derivatives of the compound have shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzenesulfonamide typically involves the following steps:
Formation of 2,2’-bithiophene: This can be achieved through the coupling of thiophene units using methods such as the Suzuki-Miyaura coupling.
Attachment of the Ethyl Chain: The bithiophene unit is then functionalized with an ethyl group, often through alkylation reactions.
Sulfonamide Formation: The final step involves the reaction of the ethyl-functionalized bithiophene with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The bithiophene moiety can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in both the bithiophene and benzenesulfonamide units can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)benzenesulfonamide has several applications in scientific research:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Material Science: Employed in the synthesis of novel polymers and materials with unique electronic and optical properties.
Comparison with Similar Compounds
N-butylbenzenesulfonamide: Shares the benzenesulfonamide group but differs in the alkyl chain length and structure.
Benzenesulfonamide derivatives: Various derivatives with different substituents on the benzene ring or the sulfonamide nitrogen.
Uniqueness:
Electronic Properties: The presence of the bithiophene moiety imparts unique electronic properties, making it suitable for applications in organic electronics.
Versatility: The ethyl linker provides flexibility in molecular design, allowing for the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S3/c18-22(19,14-5-2-1-3-6-14)17-11-10-13-8-9-16(21-13)15-7-4-12-20-15/h1-9,12,17H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLYBRIPOXMXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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